
3-(3-(Trifluoromethyl)pyrrolidin-1-yl)propan-1-amine
Overview
Description
The compound “3-(3-(Trifluoromethyl)pyrrolidin-1-yl)propan-1-amine” is a complex organic molecule that contains a pyrrolidine ring, a trifluoromethyl group, and an amine group . Pyrrolidine is a five-membered ring with one nitrogen atom, and it is a common structure in many biologically active compounds . The trifluoromethyl group (-CF3) is a functional group in organic chemistry that consists of three fluorine atoms attached to a carbon atom. It is often used in medicinal chemistry due to its ability to modify the physical and chemical properties of molecules .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the pyrrolidine ring, the trifluoromethyl group, and the amine group . The pyrrolidine ring is a saturated five-membered ring with one nitrogen atom . The trifluoromethyl group is a functional group consisting of three fluorine atoms attached to a carbon atom .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the specific conditions and reagents used. The pyrrolidine ring, the trifluoromethyl group, and the amine group could all potentially participate in various chemical reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by the presence of the pyrrolidine ring, the trifluoromethyl group, and the amine group . For example, the trifluoromethyl group is known to increase the lipophilicity and metabolic stability of compounds .Scientific Research Applications
Medicinal Chemistry: Calcimimetic Agents
3-(3-(Trifluoromethyl)pyrrolidin-1-yl)propan-1-amine: has been utilized in the synthesis of calcimimetic agents like Cinacalcet . These agents act by allosterically activating the calcium-sensing receptors in human tissues, which play a crucial role in regulating parathyroid hormone levels. This application is particularly significant in treating conditions like secondary hyperparathyroidism in patients with chronic kidney disease.
Pharmacology: Antidepressant Research
In pharmacological research, derivatives of this compound have shown promise in modulating the serotonergic system, which is deeply involved in mood regulation . This suggests potential applications in developing new antidepressant drugs that target specific serotonin receptors, offering a new avenue for therapeutic intervention in mental health disorders.
Biochemistry: Enzyme Inhibition
The pyrrolidine ring, a core structure in this compound, is a versatile scaffold in bioactive molecules. It’s been used to create enzyme inhibitors, including matrix metalloproteinase inhibitors (MMPIs) and aminopeptidase inhibitors (APNIs), which are crucial in regulating various biochemical pathways .
Materials Science: Chemical Intermediate
This compound serves as a chemical intermediate in the synthesis of materials like pesticides and rubber accelerators. Its role as an intermediate stems from its reactivity as a secondary amine, allowing for further functionalization and incorporation into complex material systems .
Chemical Engineering: Process Optimization
In chemical engineering, this compound’s derivatives are used to optimize processes such as the synthesis of pharmaceuticals. For example, the improved synthesis of Cinacalcet highlights the importance of such compounds in streamlining production methods to enhance efficiency and yield .
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
3-[3-(trifluoromethyl)pyrrolidin-1-yl]propan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15F3N2/c9-8(10,11)7-2-5-13(6-7)4-1-3-12/h7H,1-6,12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTAKZXOZTQQOLN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1C(F)(F)F)CCCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15F3N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-(Trifluoromethyl)pyrrolidin-1-yl)propan-1-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



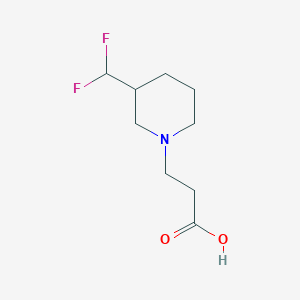

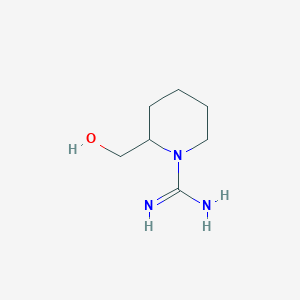
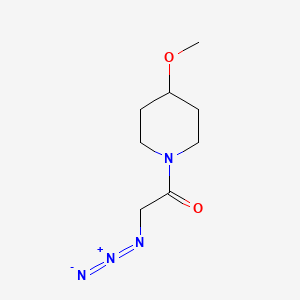
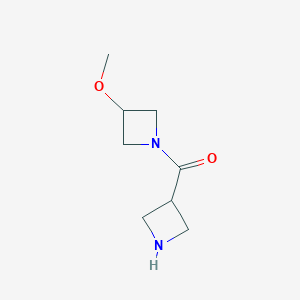
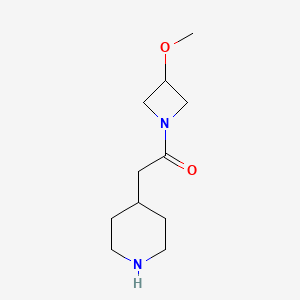

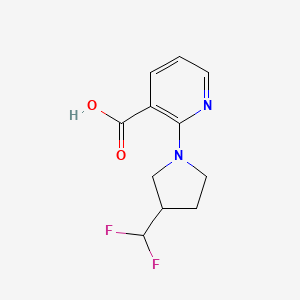

![2-(3-Oxa-6-azabicyclo[3.1.1]heptan-6-yl)butanoic acid](/img/structure/B1476678.png)
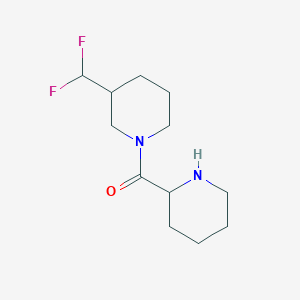
![2-(3-Oxa-6-azabicyclo[3.1.1]heptan-6-yl)ethan-1-ol](/img/structure/B1476680.png)
![6-(3-Oxa-6-azabicyclo[3.1.1]heptan-6-yl)pyridin-3-amine](/img/structure/B1476681.png)
![3-Oxa-6-azabicyclo[3.1.1]heptan-6-amine](/img/structure/B1476683.png)